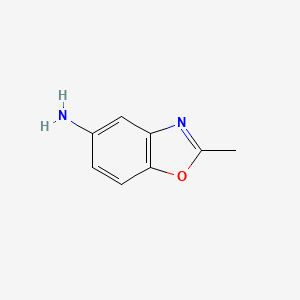

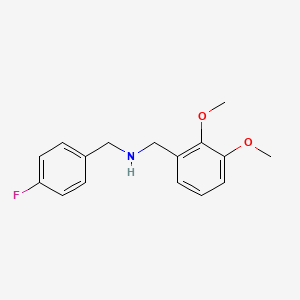

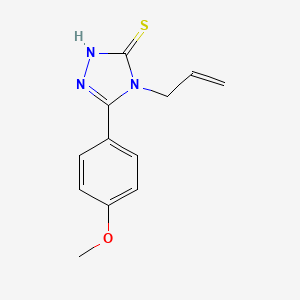

2-amino-N-(1,3-thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzamide derivatives often involves the coupling of benzoyl chloride with 2-amino pyridine derivatives in a one-pot reaction, followed by the oxidation using copper(ii) chloride which leads to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). This method showcases the complexity and the innovative approaches taken to synthesize such compounds, indicating the evolving nature of synthetic chemistry in the exploration of new therapeutic agents and materials.

Molecular Structure Analysis

The molecular structure of 2-amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information on the atomic arrangement and bonding within the molecule. These studies reveal that the structure of these compounds is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Reactions and Properties

2-Amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activity. For instance, the compound has been involved in reactions leading to the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which have shown significant cytotoxicity against cancer cell lines. This illustrates the compound's reactivity and its utility in developing new therapeutic agents (Adhami et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antifungal Agents : Compounds derived from 2-amino-1, 3-thiazol-5-yl, including 2-amino-N-(1,3-thiazol-2-yl)benzamide, have been synthesized and screened for their antifungal activity. The study conducted by Narayana et al. (2004) highlighted these compounds' potential as antifungal agents (Narayana et al., 2004).

Antimicrobial Agents : Research by Bikobo et al. (2017) synthesized derivatives of 2-phenylamino-thiazole, including benzamide ethers, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study indicates the compounds' effectiveness in combating microbial infections (Bikobo et al., 2017).

Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, examining the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).

Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported the synthesis of novel poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, demonstrating the application of these compounds in creating optically active polymers with potential industrial applications (Mallakpour & Ahmadizadegan, 2013).

Anticancer Activity : The synthesis and evaluation of N-(thiazol-2-yl)benzamide derivatives for anticancer activity have been studied, indicating their potential in developing new cancer treatments. The research by Senthilkumar et al. (2021) is one such example, where synthesized compounds were evaluated for their efficacy against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

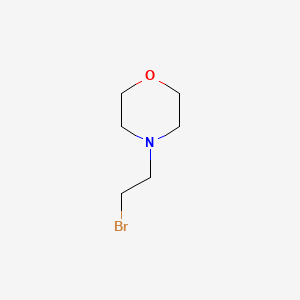

2-amino-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 |

Source

|

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide | |

CAS RN |

33373-89-6 |

Source

|

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.